- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6

Cas no 931-23-7 (Hydroxybutenolide)

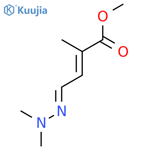

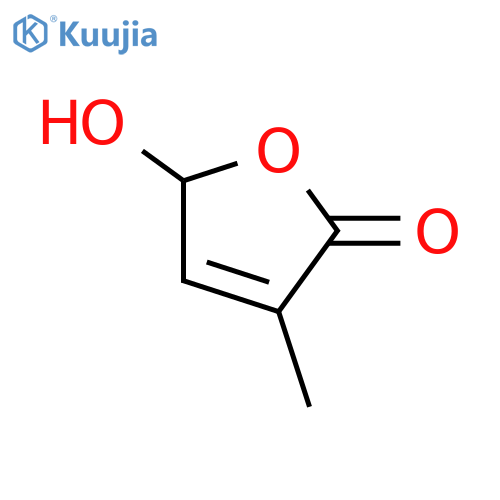

Hydroxybutenolide structure

商品名:Hydroxybutenolide

Hydroxybutenolide 化学的及び物理的性質

名前と識別子

-

- 2(5H)-Furanone, 5-hydroxy-3-methyl-

- 2-hydroxy-4-methyl-2H-furan-5-one

- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)

- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)

- 2(5H)-Furanone, 3,5-dihydroxy-

- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran

- 4-Hydroxy-2-methylbut-2-en-4-olide

- 5-Hydroxy-3-methyl-2-butenolide

- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one

- 4-Hydroxy-2-methylbut-2-enolide

- DTXSID90415048

- H1747

- CS-0139161

- C77517

- 931-23-7

- 5-hydroxy-3-methyl-2(5H)-furanone

- SY219275

- EN300-320927

- MFCD15145822

- 5-hydroxy-3-methylfuran-2(5H)-one

- ghl.PD_Mitscher_leg0.903

- CHEBI:195253

- SCHEMBL7548600

- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid

- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE

- Hydroxybutenolide

-

- MDL: MFCD15145822

- インチ: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3

- InChIKey: HQIZYPQNJWENRT-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C)=CC(O)O1

計算された属性

- せいみつぶんしりょう: 114.031694049g/mol

- どういたいしつりょう: 114.031694049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0

Hydroxybutenolide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320927-5.0g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 95.0% | 5.0g |

$338.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 98% | 100mg |

¥67.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 200mg |

¥280.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 1g |

¥780.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 200MG |

¥450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1G |

¥1450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1g |

¥780.0 | 2024-07-20 | |

| Aaron | AR01BY40-5g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 98% | 5g |

$444.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2025-02-20 |

Hydroxybutenolide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21

合成方法 4

はんのうじょうけん

1.1 Reagents: Ozone Solvents: Dichloromethane

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

リファレンス

- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C

リファレンス

- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C

リファレンス

- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

リファレンス

- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Amberlyst 15 Solvents: Water

リファレンス

- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32

合成方法 17

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux

リファレンス

- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux

リファレンス

- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,

合成方法 20

Hydroxybutenolide Raw materials

- Methylmalonic Acid

- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-

- 5-bromo-3-methyl-2(5H)-Furanone

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-

- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

- Glyoxal

- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-

- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)

Hydroxybutenolide Preparation Products

Hydroxybutenolide 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

931-23-7 (Hydroxybutenolide) 関連製品

- 40834-42-2(5-hydroxy-4-methyl-2,5-dihydrofuran-2-one)

- 1805466-69-6(Methyl 4-(difluoromethyl)-3-methoxy-2-nitropyridine-5-carboxylate)

- 2228423-43-4(2-(2-bromopropyl)-1H-pyrrole)

- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)

- 115299-13-3(2-(2-Furyl)-1,3-thiazolidine-4-carboxylic Acid)

- 2411265-95-5(N-[(5-Chloropyridin-3-yl)methyl]-N-(1-hydroxy-4,4-dimethylpentan-2-yl)prop-2-enamide)

- 890150-88-6(1-(5-bromo-pyridin-2-yl)-2-methyl-propan-1-ol)

- 1007463-91-3(4-(2-chloroethyl)-1,3,5-trimethyl-1H-pyrazole)

- 1806601-86-4(2-Bromo-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-1-one)

- 1396712-88-1(methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]sulfamoyl}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931-23-7)Hydroxybutenolide

清らかである:99%

はかる:1g

価格 ($):161.0

atkchemica

(CAS:931-23-7)Hydroxybutenolide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ